molecular formula C8H6O5 B1201593 Stipitatic acid CAS No. 4440-39-5

Stipitatic acid

Cat. No. B1201593
CAS RN: 4440-39-5
M. Wt: 182.13 g/mol
InChI Key: ZGKNMKBZOSTFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stipitatic acid is a derivative of cyclohepta-1,3,5-triene having a carboxy group at position 1, an oxo group at position 5 and hydroxy groups at positions 3 and 6. It is a conjugate acid of a stipitatate(2-) and a stipitatate(1-). It derives from a hydride of a cyclohepta-1,3,5-triene.

Scientific Research Applications

Biosynthesis and Catabolism

Stipitatic acid, a tropolone class of fungal maleic anhydrides, undergoes a complex biosynthesis and catabolism process. This involves stepwise oxidation, interconversion of dicarboxylate and maleic anhydride, followed by decarboxylation to stipitatic acid. Understanding these biochemical pathways is crucial for insights into fungal biochemistry and potential applications in biotechnology (Al Fahad et al., 2014).

Tropolone Biosynthesis Mechanisms

Stipitatic acid is part of the tropolone class, which involves aromatic rings crucial in several bioactive natural products. Studies on tropolones, including stipitatic acid, have revealed diverse biosynthetic pathways from different precursors like polyketide and terpene. This research is significant for understanding molecular biosynthesis in fungi and other organisms (Cox & Al-Fahad, 2013).

Fungal Tropolone Biosynthesis

Research into the fungal biosynthesis of stipitatic acid has identified key genes and enzymes involved in forming its tropolone nucleus. This includes genes like tropA, tropB, and tropC, and their corresponding enzymes, which are essential for the stipitatic acid biosynthesis pathway. This genetic and molecular study is pivotal for understanding fungal secondary metabolites and their potential uses (Davison et al., 2012).

Antimalarial Activity

Stipitatic acid, isolated from Penicillium sp., has shown significant antimalarial activity. This is crucial for identifying new bioactive compounds with potential therapeutic applications, particularly in developing new antimalarial drugs (Iwatsuki et al., 2011).

properties

CAS RN

4440-39-5

Product Name

Stipitatic acid

Molecular Formula

C8H6O5

Molecular Weight

182.13 g/mol

IUPAC Name

5,6-dihydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid

InChI

InChI=1S/C8H6O5/c9-5-1-4(8(12)13)2-6(10)7(11)3-5/h1-3,10-11H,(H,12,13)

InChI Key

ZGKNMKBZOSTFCB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=CC1=O)O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C(=CC1=O)O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Puberulic acid is also obtainable by direct chemical synthesis, as disclosed by Johns et al., Jour. Chem. Soc. 1954, 198. According to this method, a solution of 3,4,6-trimethoxycycloheptatriene-caboxylic acid (an intermediate obtained by reacting diazoacetic ester and 1,2,4-trimethoxybenzene) in chloroform is reacted with a solution of bromine in carbon tetrachloride; the obtained precipitate is then heated in ethyl acetate, cooled in ice and then hydrolyzed with hydrobromic acid, obtaining stipitatic acid. Said stipitatic acid is then reacted with bromine, in order to obtain monobromostipitatic acid which is in turn reacted with potassium hydroxide to obtain the desired puberulic acid.
[Compound]
Name
diazoacetic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stipitatic acid
Reactant of Route 2
Stipitatic acid
Reactant of Route 3
Stipitatic acid
Reactant of Route 4
Stipitatic acid
Reactant of Route 5
Stipitatic acid
Reactant of Route 6
Reactant of Route 6
Stipitatic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.